molecular formula C10H10O2 B12875588 2-Ethoxy-1-benzofuran CAS No. 871896-52-5

2-Ethoxy-1-benzofuran

Cat. No.: B12875588
CAS No.: 871896-52-5
M. Wt: 162.18 g/mol
InChI Key: OAZBUFPEEVRVEX-UHFFFAOYSA-N
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Description

2-Ethoxybenzofuran is an organic compound belonging to the benzofuran family, characterized by a benzene ring fused to a furan ring with an ethoxy group attached to the second carbon of the furan ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxybenzofuran typically involves the reaction of 2-hydroxybenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate. This reaction proceeds through an esterification process followed by cyclization to form the benzofuran ring .

Industrial Production Methods: Industrial production of 2-Ethoxybenzofuran may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxybenzofuran undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield dihydrobenzofurans or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted benzofurans.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzofuran-2,3-dione, while substitution reactions can produce halogenated or nitrated benzofurans .

Scientific Research Applications

2-Ethoxybenzofuran has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: Studies have shown its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Derivatives of 2-Ethoxybenzofuran are being explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the synthesis of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxybenzofuran involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The compound’s antimicrobial properties are linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

    Benzofuran: The parent compound without the ethoxy group.

    2-Methoxybenzofuran: Similar structure with a methoxy group instead of an ethoxy group.

    2-Phenylbenzofuran: Contains a phenyl group at the second position instead of an ethoxy group.

Uniqueness: 2-Ethoxybenzofuran is unique due to the presence of the ethoxy group, which imparts distinct chemical and biological properties. This functional group enhances its solubility and reactivity, making it a valuable compound in various applications .

Properties

CAS No.

871896-52-5

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

2-ethoxy-1-benzofuran

InChI

InChI=1S/C10H10O2/c1-2-11-10-7-8-5-3-4-6-9(8)12-10/h3-7H,2H2,1H3

InChI Key

OAZBUFPEEVRVEX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=CC=CC=C2O1

Origin of Product

United States

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